molecular formula C10H11N3O B13185247 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13185247
M. Wt: 189.21 g/mol
InChI Key: CICGYQVUBVLUBQ-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method includes the condensation of pyrimidine-5-carbaldehyde with 1,2,3,6-tetrahydropyridine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound on a larger scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is unique due to its combination of the pyrimidine and tetrahydropyridine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H11N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h1-2,6-8H,3-5H2

InChI Key

CICGYQVUBVLUBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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